

# Application Notes and Protocols for DHOG-Enhanced Anatomical and Functional Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DHOG    |           |
| Cat. No.:            | B041213 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (**DHOG**), commercially known as Fenestra LC, a hepatobiliary contrast agent for preclinical micro-computed tomography (microCT) imaging. **DHOG** enables high-resolution anatomical and functional assessment of the liver.

### Introduction to DHOG

**DHOG** is a lipid-in-water emulsion designed as a contrast agent for enhancing X-ray computed tomography (CT) and microCT images of the bloodstream and liver in small animals[1]. Formulated to mimic chylomicron remnants, **DHOG** is specifically taken up by hepatocytes, allowing for detailed visualization of the liver parenchyma and assessment of hepatobiliary function[1][2][3]. At early time points post-administration, **DHOG** acts as a blood pool agent, while at later stages, it provides prolonged and marked liver enhancement due to its specific uptake[4][5]. This dual-phase characteristic makes it a versatile tool for both anatomical and functional liver imaging.

### **Principle of Action**



**DHOG**'s mechanism of action is based on its similarity to naturally occurring chylomicron remnants. Following intravenous injection, the **DHOG** lipid emulsion particles are recognized and internalized by hepatocytes via the endogenous lipid metabolism pathways[2][3]. The iodine component of **DHOG** provides the necessary X-ray attenuation for contrast enhancement in CT imaging. This targeted uptake results in a significant increase in the Hounsfield Unit (HU) values of the liver parenchyma, allowing for clear delineation from surrounding tissues and the identification of non-enhancing lesions such as tumors and metastases[4][6].

# **Applications in Liver Imaging**

- Anatomical Visualization: DHOG provides excellent visualization of the liver and its intricate vascular structures, enabling the delineation of surrounding organs[4].
- Lesion Detection: The contrast enhancement of healthy liver tissue allows for the detection of focal lesions, such as tumors and metastases, which do not take up the agent and therefore appear as hypodense regions[6]. The high reproducibility of this method is beneficial for lesion detection[4].
- Functional Assessment: The rate and extent of **DHOG** uptake by the liver can provide insights into hepatobiliary function.
- Longitudinal Studies: The prolonged contrast enhancement allows for longitudinal monitoring of disease progression or response to therapy without the need for frequent administration of the contrast agent[7].

## **Quantitative Data Summary**

The following tables summarize the quantitative data on **DHOG**-enhanced liver imaging from preclinical studies in mice.

Table 1: Dynamic Contrast Enhancement in Hounsfield Units (HU) in C3H Mice[4][5]



| Organ   | Pre-contrast (HU) | 90 minutes post-<br>injection (HU) | 3-7 hours post-<br>injection (HU) |
|---------|-------------------|------------------------------------|-----------------------------------|
| Liver   | Not specified     | Slowly increasing                  | Clearly increased                 |
| Aorta   | Not specified     | Marked early enhancement           | Slowly declining                  |
| Spleen  | Not specified     | Very high<br>enhancement           | Slowly declining                  |
| Kidneys | Not specified     | No significant enhancement         | No significant enhancement        |

Table 2: Contrast Enhancement in Nude Mice for Tumor Imaging[6]

| Organ  | Baseline (HU) | 4 hours post-<br>injection (HU) | 6 days post-<br>injection (HU) |
|--------|---------------|---------------------------------|--------------------------------|
| Liver  | Not specified | 351 +/- 27                      | 203 +/- 14                     |
| Spleen | Not specified | 1020 +/- 159                    | 482 +/- 3                      |

Table 3: Reproducibility of Lesion Detection (1 mm diameter)[4][5]

| Variability Metric                   | Hounsfield Units (HU) |
|--------------------------------------|-----------------------|
| Between two scans                    | 27.7 (P < .05)        |
| Between different planes of one scan | 19.8 (P < .05)        |

## **Experimental Protocols**

# Protocol 1: General Anatomical and Functional Liver Imaging in Mice

This protocol is adapted from studies assessing the imaging characteristics and pharmacokinetics of **DHOG** in mice[2][4][5].



#### Materials:

- **DHOG** (Fenestra LC) contrast agent
- Experimental animals (e.g., C3H mice)
- Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)
- MicroCT scanner (e.g., MicroCAT II)
- 1 mL disposable syringe with a 30-ga needle
- Saline (optional for flush)

#### Procedure:

- · Animal Preparation:
  - Anesthetize the mouse using an appropriate method. A typical procedure involves inducing anesthesia with 4-5% isoflurane and maintaining it at 1.5-2%[3]. Alternatively, an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (5 mg/kg) mixture can be used[3].
  - Place the anesthetized mouse in a prone position on the imaging bed of the microCT scanner[2].

#### DHOG Administration:

- Gently warm the **DHOG** vial to room temperature and mix by gentle inversion. Avoid shaking to prevent bubble formation[3].
- Draw the appropriate dose of **DHOG** into a 1 mL syringe. The recommended dose is 1 g
  I/kg body weight, which corresponds to approximately 0.4 mL per 20 g mouse[2][4].
- Administer the **DHOG** via intravenous injection into the lateral tail vein over a period of 30-60 seconds[2].
- A saline flush is optional[2].



- MicroCT Imaging:
  - Acquire a pre-contrast scan if required for baseline comparison.
  - Perform post-contrast scans at multiple time points to capture both the vascular and hepatobiliary phases. Recommended time points include immediately after injection (t=0), and at 30, 60, 120, 180, and 240 minutes post-injection[2]. For longer-term studies, imaging can be performed up to 48 hours or even several days post-injection[4][6].
  - Typical microCT settings for a MicroCAT II scanner are: X-ray voltage of 80.0 kVp and an anode current of 500.0 μA[2].
- Data Analysis:
  - Reconstruct the microCT images.
  - Perform quantitative analysis by drawing regions of interest (ROIs) over the liver, aorta,
    spleen, and kidneys to measure the change in Hounsfield Units (HU) over time.

## **Protocol 2: Liver Metastasis Imaging in Mice**

This protocol is based on a study validating **DHOG** for spleen tumor and liver metastasis imaging[6].

#### Materials:

- DHOG (Fenestra LC) contrast agent
- Tumor-bearing mice (e.g., nude mice with STC1 tumor cells)
- Anesthesia
- High-resolution microCT scanner

#### Procedure:

- Animal and Tumor Model Preparation:
  - Follow the procedures for animal preparation and anesthesia as described in Protocol 1.



- The study cited used female nude mice injected with 2.5 x 10<sup>6</sup> STC1 tumor cells in the spleen to induce liver metastases[6].
- DHOG Administration:
  - Administer DHOG intravenously as described in Protocol 1.
- · MicroCT Imaging:
  - Acquire microCT scans at baseline (0 h) and at 0.75, 2, and 4 hours post-injection[6].
    Longer-term imaging can be performed on subsequent days.
  - Example high-resolution microCT settings are: X-ray voltage of 50 kVp, anode current of 200 μA, exposure time of 632 ms, and 180 rotational steps, resulting in a 35 μm isotropic spatial resolution[6].
- Data Analysis:
  - Measure CT numbers (HU) and contrast-to-noise ratios (CNR) in the liver and spleen.
  - Perform automated three-dimensional reconstruction and modeling to quantify tumor and metastasis volumes. Liver metastases will appear as non-enhancing regions against the contrast-enhanced normal liver parenchyma[6].

### **Visualizations**





Click to download full resolution via product page

Experimental workflow for **DHOG**-enhanced microCT imaging.





Click to download full resolution via product page

Logical relationship of **DHOG** biodistribution and imaging outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medilumine.com [medilumine.com]
- 3. summitpharma.co.jp [summitpharma.co.jp]



- 4. Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vivo high-resolution X-ray microtomography for liver and spleen tumor assessment in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Fenestra LC, ExiTron nano 6000, and ExiTron nano 12000 for micro-CT imaging of liver and spleen in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for DHOG-Enhanced Anatomical and Functional Liver Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041213#dhog-for-anatomical-and-functional-liver-imaging]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com